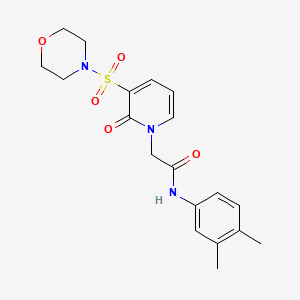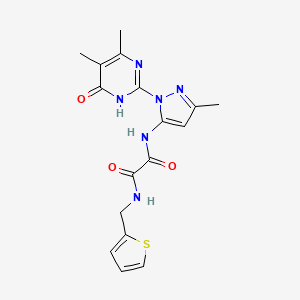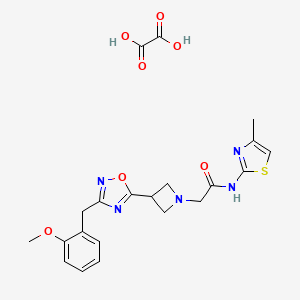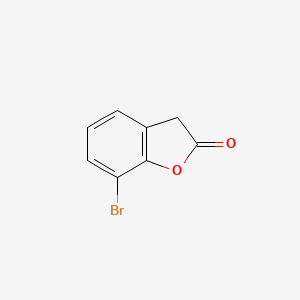
N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative within a class of compounds known for their diverse biological and chemical properties. These compounds often serve as a foundation for developing new therapeutic agents due to their complex molecular structures and versatile chemical reactivity.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structures. For example, Bardiot et al. (2015) described the optimization of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, indicating a similar approach could be applicable for synthesizing the compound of interest. The process often involves adjustments to improve stability and activity, as seen in the development of antifungal agents (Bardiot et al., 2015).
Applications De Recherche Scientifique
Antifungal Applications
N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide and its derivatives have been identified as potent antifungal agents, showing significant activity against various fungi species such as Candida and Aspergillus. These compounds have been optimized to improve plasmatic stability while maintaining their antifungal properties. Promising results were observed in both in vitro and in vivo models, including a murine model of systemic Candida albicans infection, demonstrating their potential for addressing fungal infections (Bardiot et al., 2015).
Structural and Inclusion Properties
Research has delved into the structural aspects of amide-containing derivatives of N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide, revealing fascinating inclusion properties. Studies have shown that these compounds can form gels and crystalline salts under certain conditions, and they can also form host–guest complexes with certain compounds. These complexes exhibit enhanced fluorescence emission properties compared to the parent compounds, indicating potential applications in material science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Hemolytic Activity
Derivatives of N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide have demonstrated notable antimicrobial properties. They were particularly effective against selected microbial species, indicating their potential as antimicrobial agents. Moreover, some of these compounds exhibited low toxicity and promising hemolytic activity, suggesting their suitability for further biological screening and potential therapeutic applications (Gul et al., 2017).
Enzyme Inhibition Properties
N-substituted derivatives of acetamide bearing a piperidine moiety have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds exhibited promising activity, with some demonstrating significant enzyme inhibition, highlighting their potential for therapeutic applications, especially in diseases where enzyme modulation is beneficial (Khalid et al., 2014).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-5-6-16(12-15(14)2)20-18(23)13-21-7-3-4-17(19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKBWDBUHWFXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)





![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)

